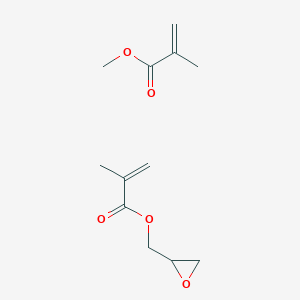
Glycidyl methacrylate methyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycidyl methacrylate methyl methacrylate is a compound that combines the properties of glycidyl methacrylate and methyl methacrylate. Glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group, making it bifunctional . Methyl methacrylate is a monomer used in the production of poly(methyl methacrylate) (PMMA), a clear plastic used in various applications. The combination of these two compounds results in a versatile material with unique properties suitable for various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of glycidyl methacrylate methyl methacrylate involves the polymerization of glycidyl methacrylate and methyl methacrylate. This can be achieved through various polymerization techniques, including free radical polymerization, suspension polymerization, and solution polymerization . The reaction conditions typically involve the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and solvents like dimethyl sulfoxide (DMSO) or toluene. The polymerization process can be carried out at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous solution polymerization and devolatilization extrusion methods . This process allows for the efficient production of copolymers with controlled molecular weights and compositions. The resulting copolymers can be further processed into films, coatings, or other forms depending on the intended application.
化学反应分析
Types of Reactions
Glycidyl methacrylate methyl methacrylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The acrylate group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with amines, thiols, or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and acids react with the epoxide group under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols, and hydroxy acids
科学研究应用
Glycidyl methacrylate methyl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of copolymers with tailored properties.
Biology: Employed in the immobilization of bioactive substances such as enzymes, cells, and proteins.
Medicine: Utilized in drug delivery systems, wound dressings, and antibacterial nanocarriers.
Industry: Applied in the production of dielectric films, coatings, and adhesives.
作用机制
The mechanism of action of glycidyl methacrylate methyl methacrylate involves the reactivity of its functional groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers . The acrylate group can participate in free radical polymerization, resulting in the formation of crosslinked networks. These reactions enable the compound to exert its effects by forming stable and functional materials with desired properties.
相似化合物的比较
Similar Compounds
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Methyl acrylate: Similar to methyl methacrylate but with an acrylate group instead of a methacrylate group.
Ethylene glycol dimethacrylate: A bifunctional monomer with two methacrylate groups, used for crosslinking
Uniqueness
Glycidyl methacrylate methyl methacrylate is unique due to its combination of an epoxide and a methacrylate group, providing both reactivity and versatility. This bifunctionality allows for the synthesis of a wide range of functionalized polymers with tailored properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
26141-88-8 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-4(2)5(6)7-3/h6H,1,3-4H2,2H3;1H2,2-3H3 |
InChI 键 |
ACXCWUMCBFSPDP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1 |
相关CAS编号 |
726188-98-3 26141-88-8 108968-04-3 114419-99-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


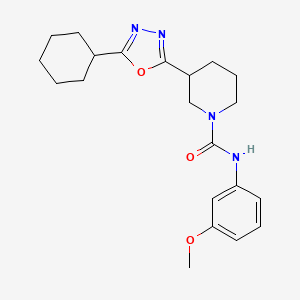
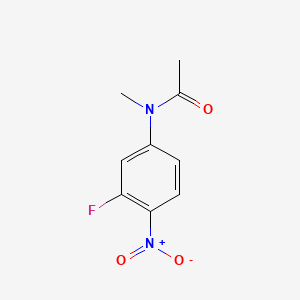

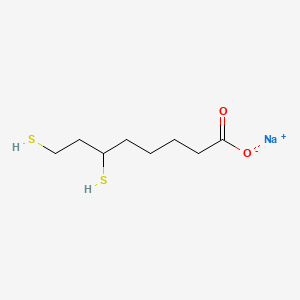
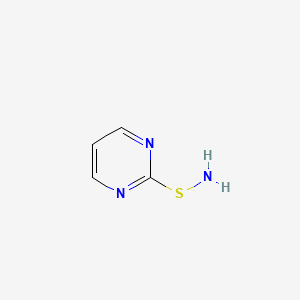
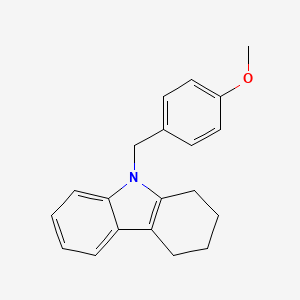
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14126549.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
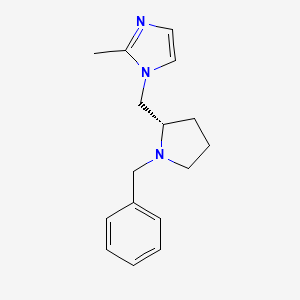
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)

